Cas no 796067-49-7 (2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one)
796067-49-7 structure
Product Name:2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one
Numéro CAS:796067-49-7
Le MF:C14H19ClN2O
Mégawatts:266.766462564468
CID:1094812
PubChem ID:2454965
Update Time:2025-04-20
2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one
- 2-chloro-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone
- Q27193455
- MLS000336096
- EN300-11568
- HMS2516M17
- SMR000253950
- cid_2454965
- HMS3377B09
- Z57052860
- 2-chloranyl-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone
- AKOS022189417
- 1-(chloroacetyl)-4-(3-methylbenzyl)piperazine
- 2-chloro-1-[4-(3-methylbenzyl)piperazino]ethanone
- SR-01000061392-1
- CHEBI:112991
- CHEMBL1581233
- 2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one
- BDBM54258
- 2-chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone
- DTXSID101181993
- SR-01000061392
- SR-01000061392-3
- 796067-49-7
- PD194673
-
- Piscine à noyau: 1S/C14H19ClN2O/c1-12-3-2-4-13(9-12)11-16-5-7-17(8-6-16)14(18)10-15/h2-4,9H,5-8,10-11H2,1H3
- La clé Inchi: DVBSBXBABNLMIS-UHFFFAOYSA-N
- Sourire: ClCC(N1CCN(CC2C=CC=C(C)C=2)CC1)=O
Propriétés calculées
- Qualité précise: 266.1185909g/mol
- Masse isotopique unique: 266.1185909g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 277
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 23.6Ų
2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839952-1g |
2-Chloro-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
796067-49-7 | 97% | 1g |
¥6617.00 | 2024-07-28 | |
| Enamine | EN300-11568-0.05g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 0.05g |
$216.0 | 2023-02-09 | ||
| Enamine | EN300-11568-0.1g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 0.1g |
$226.0 | 2023-02-09 | ||
| Enamine | EN300-11568-0.25g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 0.25g |
$235.0 | 2023-02-09 | ||
| Enamine | EN300-11568-0.5g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 0.5g |
$246.0 | 2023-02-09 | ||
| Enamine | EN300-11568-1.0g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 1.0g |
$256.0 | 2023-02-09 | ||
| Enamine | EN300-11568-2.5g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 2.5g |
$503.0 | 2023-02-09 | ||
| Enamine | EN300-11568-5.0g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 5.0g |
$743.0 | 2023-02-09 | ||
| Enamine | EN300-11568-10.0g |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 10.0g |
$1101.0 | 2023-02-09 | ||
| 1PlusChem | 1P019O7V-50mg |
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one |
796067-49-7 | 95% | 50mg |
$320.00 | 2024-04-21 |
2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one Littérature connexe
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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